Stereochemical Purity Differentiation: Racemic/Achiral vs. Enantiopure Forms
1-Cyclopropylethane-1,2-diol (CAS 784105-42-6) has 0 defined stereocenters and is supplied as a racemic or achiral mixture, whereas (1S)-1-cyclopropyl-1,2-ethanediol (CAS 615251-45-1) and (1R)-1-cyclopropyl-1,2-ethanediol (CAS 93107-08-5) are enantiopure with defined stereochemistry . For applications requiring racemic material for baseline screening or where chirality is not a critical parameter, the target compound eliminates the need for costly asymmetric synthesis .
| Evidence Dimension | Stereochemical Definition |
|---|---|
| Target Compound Data | Undefined atom stereocenter count = 1 (racemic/achiral mixture) |
| Comparator Or Baseline | (1S)-enantiomer (CAS 615251-45-1) and (1R)-enantiomer (CAS 93107-08-5) with defined stereochemistry |
| Quantified Difference | Target compound is racemic/achiral; chiral analogs are enantiopure |
| Conditions | Structural analysis and vendor specifications |
Why This Matters
Researchers screening racemic libraries or studying non-stereospecific reactions can avoid the premium cost and limited availability of enantiopure material.
